Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride
CAS No.: 1032350-13-2
VCID: VC0547947
Molecular Formula: C25H22ClN5O
Molecular Weight: 443.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride - 1032350-13-2](/images/no_structure.jpg)
Description |
The compound 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H- triazolo[3,4-f] naphthyridin-3-one;dihydrochloride, commonly known as MK-2206 dihydrochloride, is a potent and selective allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) . This compound has garnered significant attention in the field of oncology due to its potential antineoplastic activity, making it a promising candidate for cancer treatment . Biological ActivityMK-2206 dihydrochloride acts as an allosteric inhibitor of Akt1, Akt2, and Akt3, with IC50 values of 5 nM, 12 nM, and 65 nM, respectively . By inhibiting Akt, this compound suppresses the phosphorylation of Thr308 and Ser473, which are crucial for Akt activation . This inhibition can lead to reduced cell survival and proliferation, making it effective against various cancers. Research FindingsSeveral studies have demonstrated the efficacy of MK-2206 in enhancing antitumor effects when combined with other chemotherapeutic agents or molecular targeted drugs . For instance, MK-2206 has shown synergy with gefitinib in treating malignant glioma by modulating both autophagy and apoptosis . Additionally, it has been explored for its potential in treating T-cell acute lymphoblastic leukemia and other cancers . Applications and Storage
Biological Activity
Storage and Handling
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1032350-13-2 | ||||||||||||||
Product Name | 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride | ||||||||||||||
Molecular Formula | C25H22ClN5O | ||||||||||||||
Molecular Weight | 443.9 g/mol | ||||||||||||||
IUPAC Name | 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H | ||||||||||||||
Standard InChIKey | LFYOZCBFOSSLNJ-UHFFFAOYSA-N | ||||||||||||||
SMILES | C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl | ||||||||||||||
Canonical SMILES | C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl | ||||||||||||||
Appearance | Yellow solid powder | ||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||
Synonyms | MK2206; MK-2206; MK 2206; MK2206 dihydrochloride; MK2206 HCl. | ||||||||||||||
Reference | 1: Meng J, Majidi M, Fang B, Ji L, Bekele BN, Minna JD, Roth JA. The tumor suppressor gene TUSC2 (FUS1) sensitizes NSCLC to the AKT inhibitor MK2206 in LKB1-dependent manner. PLoS One. 2013 Oct 17;8(10):e77067. doi: 10.1371/journal.pone.0077067. eCollection 2013. PubMed PMID: 24146957; PubMed Central PMCID: PMC3798310. 2: Ding W, Shanafelt TD, Lesnick CE, Erlichman C, Leis JF, Secreto C, Sassoon TR, Call TG, Bowen DA, Conte M, Kumar S, Kay NE. Akt inhibitor MK2206 selectively targets CLL B-cell receptor induced cytokines, mobilizes lymphocytes and synergizes with bendamustine to induce CLL apoptosis. Br J Haematol. 2013 Sep 20. doi: 10.1111/bjh.12564. [Epub ahead of print] PubMed PMID: 24111951. 3: Liu R, Liu D, Xing M. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells. J Clin Endocrinol Metab. 2012 Feb;97(2):E173-82. doi: 10.1210/jc.2011-1054. Epub 2011 Nov 16. PubMed PMID: 22090271; PubMed Central PMCID: PMC3275354. 4: Liu R, Liu D, Trink E, Bojdani E, Ning G, Xing M. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway. J Clin Endocrinol Metab. 2011 Apr;96(4):E577-85. doi: 10.1210/jc.2010-2644. Epub 2011 Feb 2. PubMed PMID: 21289267; PubMed Central PMCID: PMC3070256. | ||||||||||||||
PubChem Compound | 67254077 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume